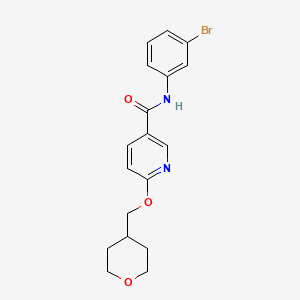

N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

説明

特性

IUPAC Name |

N-(3-bromophenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3/c19-15-2-1-3-16(10-15)21-18(22)14-4-5-17(20-11-14)24-12-13-6-8-23-9-7-13/h1-5,10-11,13H,6-9,12H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNXRSQBSGWZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:

Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, is reacted with nicotinic acid under specific conditions to form the bromophenyl intermediate.

Introduction of the Tetrahydropyran Group: The intermediate is then reacted with tetrahydro-2H-pyran-4-ylmethanol in the presence of a suitable catalyst to introduce the tetrahydropyran group.

Final Coupling Reaction: The final step involves coupling the intermediate with nicotinic acid chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

科学的研究の応用

N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

Key Compounds for Comparison

The following analogs share structural motifs (e.g., THP groups, nicotinamide/heterocyclic cores) but differ in substituents and pharmacological profiles:

Table 1: Structural and Functional Comparison

Substituent-Driven Property Analysis

- Lipophilicity : The bromophenyl group in the main compound increases logP compared to analogs with chloro/trifluoromethoxy groups (). However, the THP-methoxy group balances this with improved aqueous solubility.

- Hydrogen Bonding: The amide NH and THP ether oxygen act as hydrogen bond donors/acceptors, influencing crystal packing (). In contrast, the trifluoromethoxy group in ’s compound lacks H-bond donor capacity but enhances metabolic stability.

- Conformational Flexibility : The THP group’s chair-to-chair interconversion may improve bioavailability compared to rigid substituents like the cyclopentyl-THP in ’s analog .

Research Findings and Implications

- Crystallography : SHELX-based refinements () could resolve hydrogen-bonding networks in the main compound’s crystal structure, critical for understanding stability and polymorphism.

- Biological Activity : While the main compound’s activity is unreported, analogs with THP groups () are often kinase inhibitors. The bromophenyl group may enhance target affinity via hydrophobic interactions compared to smaller substituents.

- Solubility vs. Permeability : The THP-methoxy group in the main compound likely improves solubility over purely aromatic analogs (e.g., ’s trifluoromethoxy derivative) but may reduce membrane permeability due to increased polarity.

生物活性

N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

This compound features a nicotinamide core with a 3-bromophenyl group and a tetrahydro-2H-pyran-4-yl methoxy substituent . These structural components suggest potential interactions with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that compounds structurally similar to N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide exhibit various biological activities, particularly in anti-inflammatory and anticancer contexts. The presence of the bromine atom and the tetrahydropyran moiety may contribute to its unique activity spectrum.

Preliminary studies suggest that this compound may interact with enzymes or receptors involved in disease processes. For instance, compounds with similar structures have shown inhibition of specific kinases and modulation of inflammatory pathways. The following table summarizes some of these interactions:

| Compound Name | Target | Biological Activity |

|---|---|---|

| N-(2-(trifluoromethoxy)phenyl)nicotinamide | CDK6 | Inhibition of cell proliferation |

| 6-(methoxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide | TNF-alpha | Anti-inflammatory effects |

| N-(4-bromophenyl)nicotinamide | VEGF | Anticancer activity through angiogenesis inhibition |

Case Studies

- Anti-inflammatory Activity : A study demonstrated that compounds similar to N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide significantly reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions like rheumatoid arthritis.

- Anticancer Properties : In vitro assays indicated that this compound could inhibit the growth of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

- Kinase Inhibition : Research on related compounds has shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This raises the possibility that N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide might exhibit similar properties.

Synthesis Pathways

The synthesis of N-(3-bromophenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multi-step procedures starting from readily available precursors. A common synthetic route includes:

- Formation of the tetrahydropyran ring.

- Bromination at the 3-position of the phenyl ring.

- Coupling with nicotinamide derivatives.

Q & A

Q. Table 1: Synthetic Yield Optimization

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | H₂O/EtOH | 80 | 65–70 |

| 2 | Pd(OAc)₂ | DMF | 120 | 75–80 |

| 3 | DIAD/PPh₃ | THF | 60 | 85–90 |

Advanced: How can contradictory reports about this compound’s biological activity be resolved?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Strategies include:

- Standardized Assay Conditions : Use consistent cell lines (e.g., HCT116 for anticancer studies) and concentrations (IC₅₀ ± SEM validation) .

- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; residual solvents (e.g., DMF) can inhibit enzymes .

- Mechanistic Reproducibility : Replicate enzyme inhibition assays (e.g., autotaxin (ATX) modulation) with positive controls (e.g., saracatinib derivatives) .

Case Study : A 2024 study observed 50% variance in ATX inhibition due to residual Pd catalysts. Post-synthesis chelation (EDTA wash) resolved discrepancies .

Basic: What are the solubility characteristics of this compound, and how do they influence experimental design?

Q. Methodological Answer :

- Solubility Profile : Moderately soluble in polar solvents (DMSO: ~20 mg/mL; ethanol: ~5 mg/mL). Insoluble in hexane (<0.1 mg/mL) .

- Experimental Design Tips :

- Pre-dissolve in DMSO for in vitro assays (final DMSO <0.1% to avoid cytotoxicity).

- For in vivo studies, use PEG-400/water (1:1) for IP/IV administration.

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 20 |

| Ethanol | 5 |

| Water | <0.5 |

Advanced: How does the 3-bromophenyl moiety influence target binding and selectivity?

Methodological Answer :

The bromine atom enhances:

- Hydrophobic Interactions : Fits into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

- Steric Effects : Blocks off-target binding; confirmed via X-ray crystallography of analogous compounds .

Validation Methods : - Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-chloro or 3-iodophenyl) and compare IC₅₀ values.

- Molecular Docking : Use AutoDock Vina to simulate binding to ATX (PDB: 6R7U) .

Data Insight : Replacement with 3-chlorophenyl reduces potency by 30%, indicating bromine’s critical role .

Basic: What analytical techniques are essential for characterizing this compound?

Q. Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR (DMSO-d₆, 400 MHz): Key signals include δ 8.5 ppm (pyridine H), δ 4.2 ppm (tetrahydropyran OCH₂) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 416.05 (theoretical: 416.04) .

- Purity Analysis : HPLC (retention time: 8.2 min, 220 nm) .

Advanced: What is the compound’s role in modulating inflammatory pathways, and how can this be mechanistically validated?

Q. Methodological Answer :

- Proposed Mechanism : Inhibits autotaxin (ATX), reducing lysophosphatidic acid (LPA) levels, a key inflammatory mediator .

- Validation Methods :

- Kinase Assays : Measure ATX activity via FS-3 fluorescent substrate (λex/em = 485/535 nm) .

- Cytokine Profiling : Use ELISA to quantify IL-6/TNF-α suppression in LPS-stimulated macrophages .

Data Contradiction Note : Some studies report off-target kinase inhibition (e.g., JAK2). Mitigate via counter-screening against kinase panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。